molecular formula C29H33N3O2 B11025179 N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

Cat. No.: B11025179
M. Wt: 455.6 g/mol
InChI Key: KRNQDZZSOWYPBM-UHFFFAOYSA-N
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Description

2-[4-(ACETYLANILINO)-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-N~1~-(4-ISOPROPYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylanilino group, a dihydroquinoline moiety, and an isopropylphenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ACETYLANILINO)-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-N~1~-(4-ISOPROPYLPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetylanilino Intermediate: This step involves the acetylation of aniline to form acetylaniline. The reaction is typically carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Dihydroquinoline Moiety: The acetylaniline intermediate is then reacted with a suitable precursor to form the dihydroquinoline moiety. This step may involve cyclization reactions under acidic or basic conditions.

    Coupling with Isopropylphenylacetamide: The final step involves the coupling of the dihydroquinoline intermediate with isopropylphenylacetamide. This step may be carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ACETYLANILINO)-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-N~1~-(4-ISOPROPYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophilic reagents (e.g., halogens, nitrating agents), nucleophilic reagents (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

2-[4-(ACETYLANILINO)-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-N~1~-(4-ISOPROPYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(ACETYLANILINO)-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-N~1~-(4-ISOPROPYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylanilino)-2-methyl-4-oxo-2-butenoic acid
  • 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Uniqueness

2-[4-(ACETYLANILINO)-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-N~1~-(4-ISOPROPYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H33N3O2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[4-(N-acetylanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H33N3O2/c1-20(2)23-14-16-24(17-15-23)30-29(34)19-31-21(3)18-28(26-12-8-9-13-27(26)31)32(22(4)33)25-10-6-5-7-11-25/h5-17,20-21,28H,18-19H2,1-4H3,(H,30,34)

InChI Key

KRNQDZZSOWYPBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)C(C)C)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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